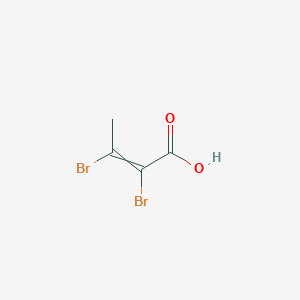
2-Butenoic acid, 2,3-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Butenoic acid, 2,3-dibromo-, also known as mucobromic acid, is an organic compound with the molecular formula C4H2Br2O3. It is a dibromo derivative of butenoic acid and is characterized by the presence of two bromine atoms and a double bond in its structure. This compound is known for its reactivity and is used in various chemical synthesis processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butenoic acid, 2,3-dibromo- typically involves the bromination of tetrolic acid. The process is carried out in a well-ventilated hood due to the corrosive nature of bromine. The reaction mixture is cooled to -10°C using an ice-salt bath, and bromine is added dropwise while maintaining the temperature below -5°C. The reaction is quenched with an aqueous sodium metabisulfite solution and the product is extracted using diethyl ether. The crude product is then purified through recrystallization .
Industrial Production Methods: Industrial production of 2-Butenoic acid, 2,3-dibromo- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for bromine addition and temperature control is common in industrial settings to enhance safety and efficiency .
化学反応の分析
Types of Reactions: 2-Butenoic acid, 2,3-dibromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alkenes or alkanes .
科学的研究の応用
2-Butenoic acid, 2,3-dibromo- has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and in the preparation of various brominated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
作用機序
The mechanism of action of 2-Butenoic acid, 2,3-dibromo- involves its reactivity with various molecular targets. The presence of bromine atoms and a double bond makes it highly reactive, allowing it to participate in a range of chemical reactions. The compound can interact with nucleophiles, electrophiles, and radicals, leading to the formation of different products. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .
類似化合物との比較
Crotonic Acid (trans-2-butenoic acid): Similar in structure but lacks bromine atoms.
Isocrotonic Acid (cis-2-butenoic acid): The cis isomer of crotonic acid, also without bromine atoms.
3-Butenoic Acid: Another isomer with a different position of the double bond
Uniqueness: 2-Butenoic acid, 2,3-dibromo- is unique due to the presence of two bromine atoms, which significantly enhances its reactivity compared to its non-brominated counterparts. This makes it a valuable compound in synthetic chemistry for introducing bromine atoms into organic molecules .
特性
CAS番号 |
59110-15-5 |
|---|---|
分子式 |
C4H4Br2O2 |
分子量 |
243.88 g/mol |
IUPAC名 |
2,3-dibromobut-2-enoic acid |
InChI |
InChI=1S/C4H4Br2O2/c1-2(5)3(6)4(7)8/h1H3,(H,7,8) |
InChIキー |
JLOCFBSZCRXEES-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=O)O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


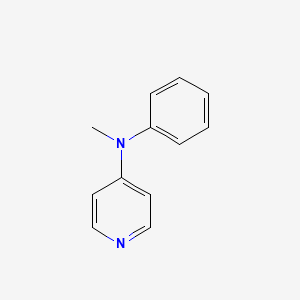
![7-Tert-butyl 1-methyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13990651.png)
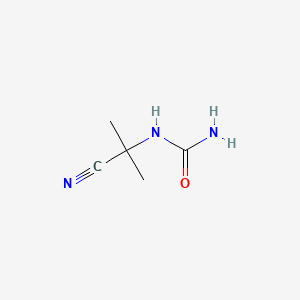
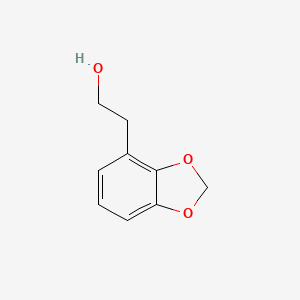
![3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13990661.png)
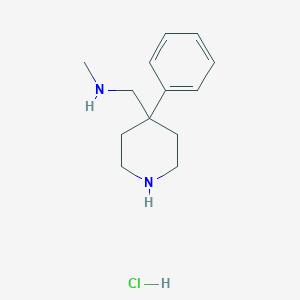
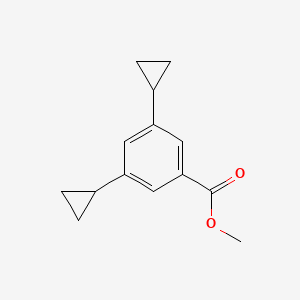
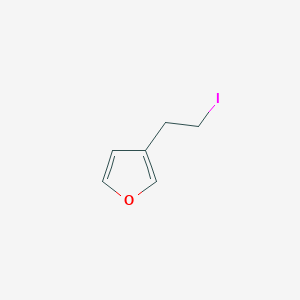
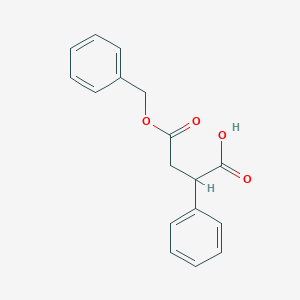
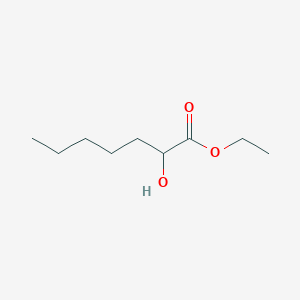
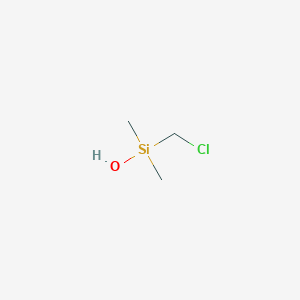
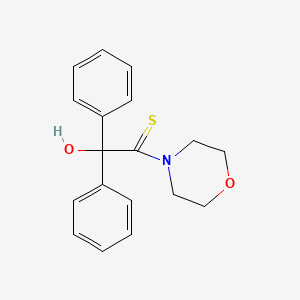
![2-[1-[1-(Pyridin-2-ylmethyl)piperidin-4-yl]indol-3-yl]acetamide](/img/structure/B13990719.png)
![4-([1,1'-Biphenyl]-4-yl)-6-bromo-2-phenylpyrimidine](/img/structure/B13990723.png)
